A128T‑Mutant Resilience: 8‑Br Retains Potency vs. >30‑Fold Loss for 6‑Br
In a direct head‑to‑head comparison of 4‑chlorophenylquinoline ALLINIs differing only in the halogen position, the 8‑bromoquinoline‑derived compound (16ba) exhibited an IC₅₀ of 0.3 ± 0.1 µM against the A128T mutant virus, fully retaining wild‑type potency (WT IC₅₀ 0.6 ± 0.1 µM). In contrast, the analogous 6‑bromoquinoline compound (17) showed a dramatic potency collapse, with A128T IC₅₀ = 10.2 ± 2.5 µM, representing a >30‑fold loss relative to WT [1]. This experimental result directly demonstrates that installing the bromine atom at C‑8, rather than C‑6, is critical for maintaining antiviral activity against a clinically observed resistance mutation.
| Evidence Dimension | Antiviral potency (late‑stage IC₅₀) against WT and A128T‑mutant HIV‑1 in single‑replication‑cycle assay |
|---|---|
| Target Compound Data | C‑8 Br analog 16ba: WT IC₅₀ = 0.6 ± 0.1 µM; A128T IC₅₀ = 0.3 ± 0.1 µM |
| Comparator Or Baseline | C‑6 Br analog 17: WT IC₅₀ = 0.3 ± 0.1 µM; A128T IC₅₀ = 10.2 ± 2.5 µM |
| Quantified Difference | C‑6 Br: ~34‑fold potency loss (0.3 → 10.2 µM). C‑8 Br: no potency loss (0.6 → 0.3 µM); mutant/wild‑type IC₅₀ ratio <1 for C‑8 Br vs. >30 for C‑6 Br. |
| Conditions | Late‑stage antiviral assay in TZM‑bl reporter cells infected with WT or IN A128T‑mutant pNL4‑3‑derived virions produced in the presence of compound. |
Why This Matters
This stark resistance‑profile divergence means that a drug candidate built on the 8‑bromo core could remain effective against A128T‑mutant HIV‑1, while the 6‑bromo analog would be clinically compromised; for procurement decisions, this makes the 8‑bromo isomer the mandatory starting material for any ALLINI program targeting resistant viral strains.
- [1] Dinh, L. P.; Sun, J.; Glenn, C. D.; Patel, K.; Pigza, J. A.; Donahue, M. G.; Yet, L.; Kessl, J. J. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14 (7), 1466. (Table 5) View Source
